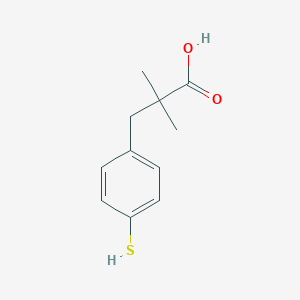

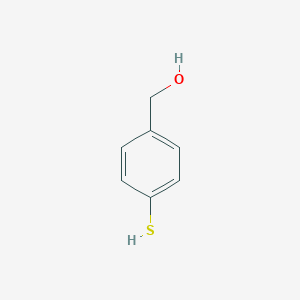

4-巯基苄醇

概览

描述

Synthesis Analysis

The synthesis of 4-Mercaptobenzyl alcohol and related compounds involves chemodivergent reactions, such as [5+2] cyclization and hydroxysulfenylation reactions, in the presence of Brønsted acid. These reactions provide efficient methods for constructing complex molecular scaffolds and synthesizing β-hydroxy sulfides with good yields and excellent diastereoselectivities (Zhao et al., 2016). Additionally, other synthesis approaches involve the use of o-bromobenzyl alcohols as novel annulating reagents in palladium-catalyzed reactions to form polycyclic aromatic hydrocarbons through sequential C-C bond formations (Iwasaki et al., 2015).

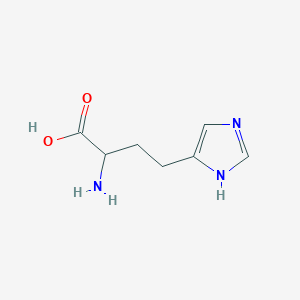

Molecular Structure Analysis

Molecular structure analysis, including vibrational spectroscopy and density functional theory (DFT) studies, play a crucial role in understanding the properties of 4-Mercaptobenzyl alcohol derivatives. For example, detailed studies on compounds like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid have been conducted to predict their IR and Raman spectra, providing insights into their structural characteristics and confirming their compositions through various spectroscopic methods (Ye et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-Mercaptobenzyl alcohol derivatives include photocatalytic oxidations where these compounds are transformed into corresponding aldehydes with high conversion and selectivity under visible light irradiation. Such reactions demonstrate the compound's utility in green chemistry applications (Higashimoto et al., 2009). Moreover, catalytic activities of related mercaptobenzyl sulfonates in S-benzylation processes highlight the chemical versatility of this class of compounds (Cowper et al., 2015).

Physical Properties Analysis

The physical properties of 4-Mercaptobenzyl alcohol and its derivatives are crucial for their application in various fields. Studies on their vibrational spectra and molecular electrostatic potential surface calculations reveal important aspects of their reactivity and interactions with other molecules. Such analyses are fundamental for designing new compounds with desired physical and chemical properties (Li et al., 2015).

科研应用

化学合成:它被用于构建苯并噻吩骨架并合成具有良好产率和优异对映选择性的α-羟基砜化物 (Zhao et al., 2016)。

聚合物科学:该化合物有助于合成可调节的聚氯乙烯网络。这使得可以修改PVC以创建自由羟基团,从而产生柔韧的弹性体(Reinecke, Hidalgo & Mijangos, 1996)。

药物研究:它被用于合成手性3-硝基-2H-噻吩甲烷,这些化合物对人类实体肿瘤细胞系表现出抗氧化和抗增殖活性(Luque-Agudo et al., 2017)。

催化:相关化合物3-巯基苄磺酸盐是原生化学连接(NCL)过程的潜在催化剂,提供了增加的极性和溶解性(Cowper et al., 2015)。

等离子光催化和光伏:等离子驱动的反应,如4-巯基苄醇的β-裂解反应,可以在这些领域中得到利用(Huh et al., 2019)。

药理学:4-羟基苄醇展示出多种药理活性,如抗炎、抗肿瘤和抗脑缺血,使其成为潜在的药用成分(Xu et al., 2022)。

合成化学:对o-巯基苄醇的热解产生苯并[b]噻吩,这是一种高度紧张的分子,具有潜在的合成应用(Mao & Boekelheide, 1980)。

植物学:它作为吲哚乙酸氧化酶的辅因子,一种植物酶(Mumford, Stark & Smith, 1963)。

神经科学:研究表明其在减少脑缺血/再灌注模型中的脑梗死体积方面具有潜力,使其对脑损伤疾病有价值(Descamps et al., 2009)。

材料科学:用4-巯基苄醇改性的PVC交联导致改善的机械性能,与线性PVC相比(Hidalgo, Reinecke & Mijangos, 1999)。

Safety And Hazards

Safety data sheets suggest that 4-Mercaptobenzyl alcohol may cause skin irritation, allergic skin reaction, serious eye irritation, and may be harmful to aquatic life7. It is recommended to avoid breathing its mist, gas or vapors, and to avoid contact with skin and eyes8.

未来方向

While specific future directions for 4-Mercaptobenzyl alcohol were not found, it is available for purchase from various chemical suppliers for use in research910.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized literature or experts in the field.

性质

IUPAC Name |

(4-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKHQENGCLDART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405479 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercaptobenzyl alcohol | |

CAS RN |

53339-53-0 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-sulfanylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

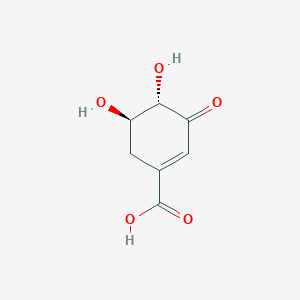

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)